

Chromone-3-carboxaldehyde: A Pivotal Intermediate in the Landscape of Medicinal Chemistry

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Compound of Interest

Compound Name: *Chromone-3-carboxaldehyde*

Cat. No.: *B097568*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

Chromone-3-carboxaldehyde, a versatile heterocyclic aldehyde, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive formyl group conjugated to the chromone core, provides a facile entry point for the construction of complex molecular scaffolds. This technical guide delineates the synthesis, chemical properties, and extensive applications of **chromone-3-carboxaldehyde** as a key intermediate in medicinal chemistry. It provides a comprehensive overview of its role in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Detailed experimental protocols for the synthesis of **chromone-3-carboxaldehyde** and its derivatives, alongside a compilation of their quantitative biological activities, are presented to facilitate further research and drug discovery endeavors.

Introduction

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with significant

pharmacological activities.[1] Among the various functionalized chromones, **chromone-3-carboxaldehyde** (also known as 3-formylchromone) stands out as a particularly valuable synthetic intermediate.[2] Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the generation of diverse libraries of compounds.[3][4]

This guide will explore the pivotal role of **chromone-3-carboxaldehyde** in the synthesis of medically relevant compounds, providing researchers and drug development professionals with a detailed resource to leverage its synthetic potential.

Physicochemical Properties

Chromone-3-carboxaldehyde is an orange crystalline powder. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference(s)
CAS Number	17422-74-1	[5]
Molecular Formula	C ₁₀ H ₆ O ₃	[5]
Molecular Weight	174.15 g/mol	[5]
Melting Point	151-153 °C	[5]
Appearance	Orange/Crystalline Powder	[5]
Solubility	Soluble in DMF and DMSO	

Synthesis of Chromone-3-carboxaldehyde

The most common and efficient method for the synthesis of **chromone-3-carboxaldehyde** is the Vilsmeier-Haack reaction, which utilizes a 2-hydroxyacetophenone as the starting material. [1]

Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol describes the synthesis of **chromone-3-carboxaldehyde** from 2-hydroxyacetophenone.

Materials:

- 2-hydroxyacetophenone
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
- Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
- Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Quench the reaction by pouring the mixture into a beaker of crushed ice.
- Collect the resulting precipitate by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from ethanol or methanol to afford **chromone-3-carboxaldehyde**.^[1]

Yields: The yields for the synthesis of various substituted **chromone-3-carboxaldehydes** via the Vilsmeier-Haack reaction typically range from 46% to 94%, depending on the substituents

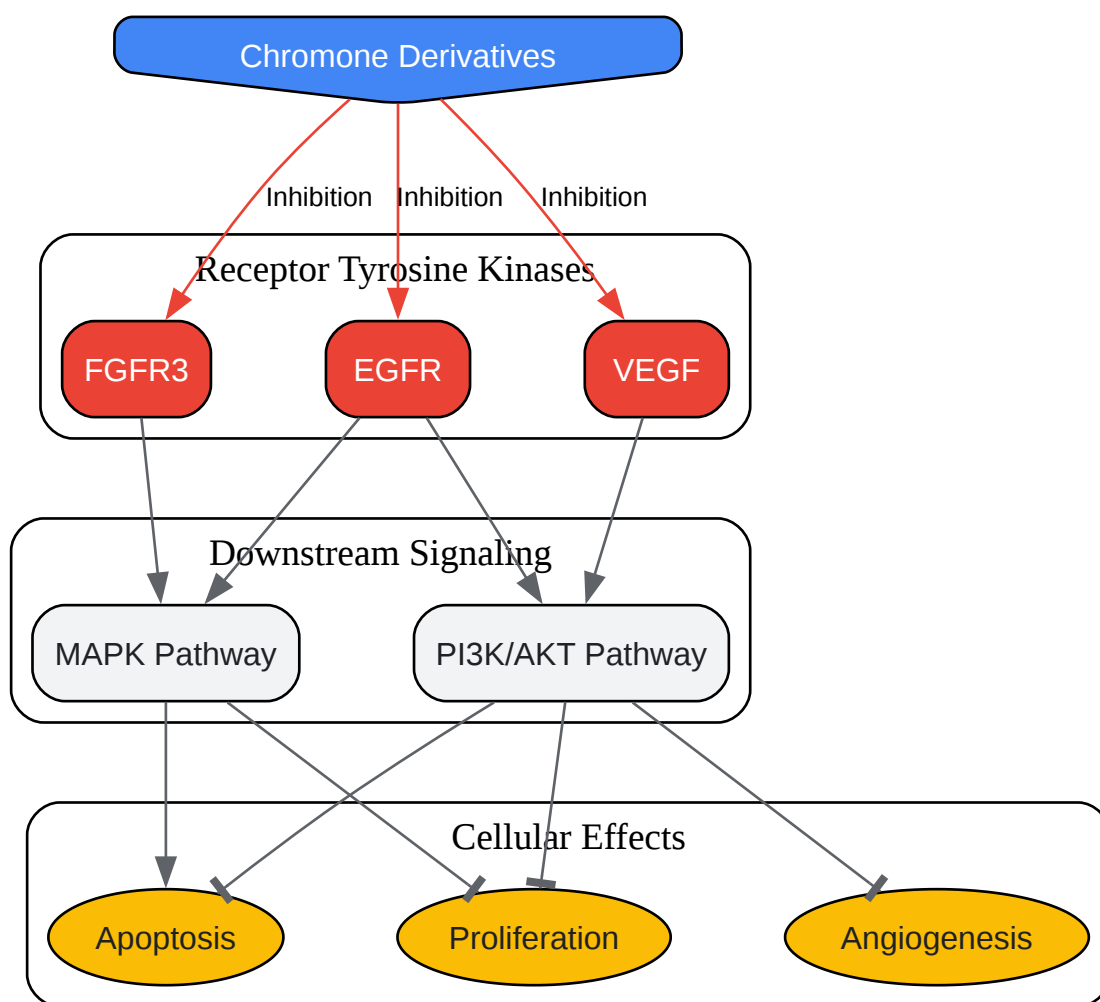
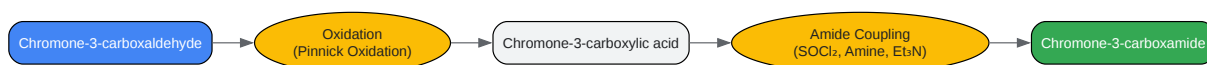
on the starting 2-hydroxyacetophenone.[1][6]

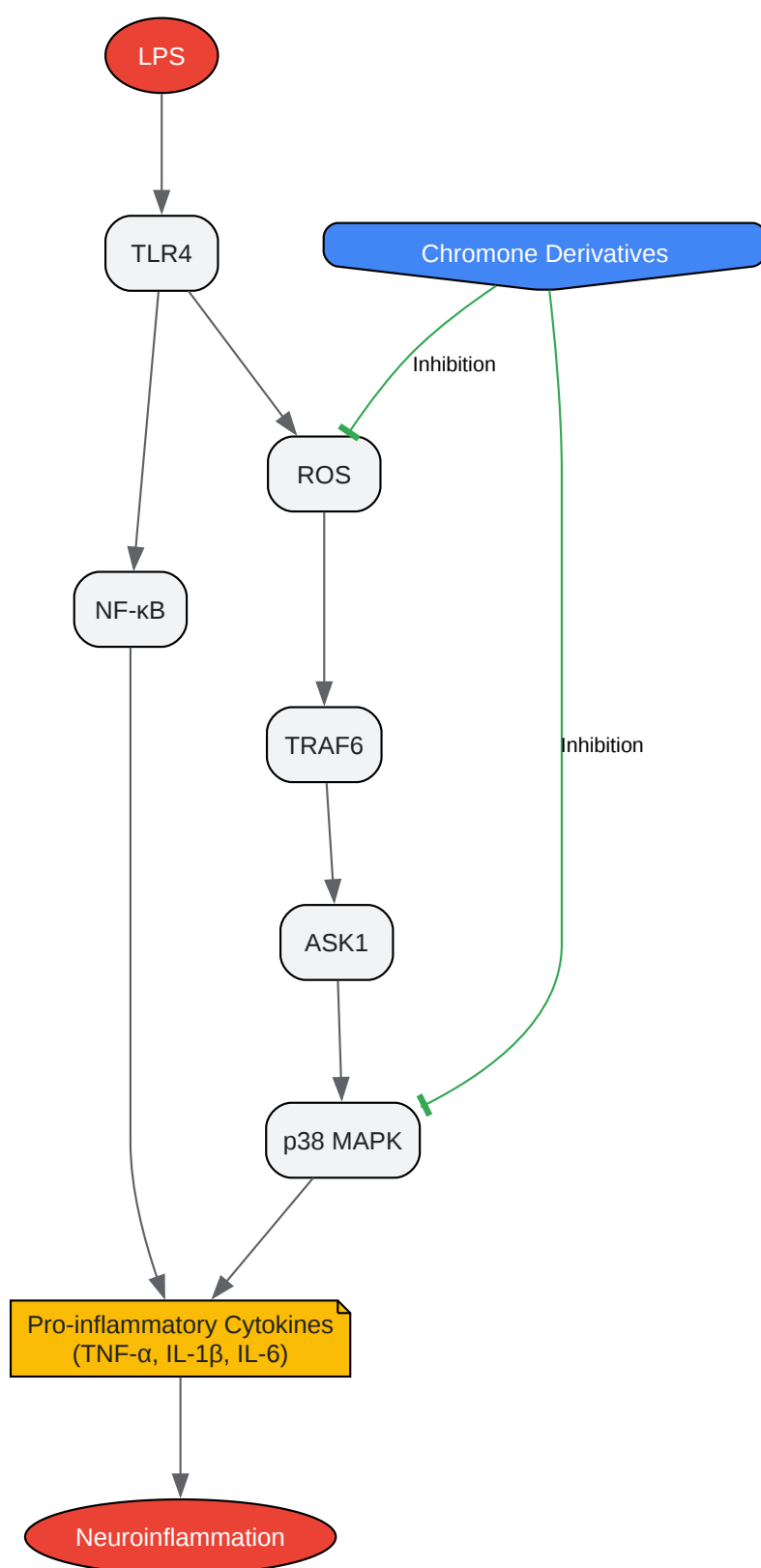
Chromone-3-carboxaldehyde as a Synthetic Intermediate

The reactivity of the aldehyde group and the electrophilic nature of the C2-C3 double bond in the chromone ring make **chromone-3-carboxaldehyde** a versatile precursor for a wide range of heterocyclic compounds.

Synthesis of Chromone-3-carboxamides

Chromone-3-carboxamides are synthesized in a two-step process from **chromone-3-carboxaldehyde**.





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